Cas no 2171729-51-2 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylcyclopentyl)methylcarbamoyl}propanoic acid)

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylcyclopentyl)methylcarbamoyl}propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylcyclopentyl)methylcarbamoyl}propanoic acid
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylcyclopentyl)methyl]carbamoyl}propanoic acid
- 2171729-51-2
- EN300-1491800
-
- インチ: 1S/C26H30N2O5/c1-16-7-6-8-17(16)14-27-25(31)23(13-24(29)30)28-26(32)33-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-5,9-12,16-17,22-23H,6-8,13-15H2,1H3,(H,27,31)(H,28,32)(H,29,30)
- InChIKey: AWJKDXWGMJZVRA-UHFFFAOYSA-N
- ほほえんだ: O=C(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NCC1CCCC1C
計算された属性
- せいみつぶんしりょう: 450.21547206g/mol
- どういたいしつりょう: 450.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 9
- 複雑さ: 691
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 105Ų
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylcyclopentyl)methylcarbamoyl}propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1491800-100mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylcyclopentyl)methyl]carbamoyl}propanoic acid |
2171729-51-2 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1491800-250mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylcyclopentyl)methyl]carbamoyl}propanoic acid |
2171729-51-2 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1491800-2500mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylcyclopentyl)methyl]carbamoyl}propanoic acid |
2171729-51-2 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1491800-5.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylcyclopentyl)methyl]carbamoyl}propanoic acid |
2171729-51-2 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1491800-0.05g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylcyclopentyl)methyl]carbamoyl}propanoic acid |
2171729-51-2 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1491800-0.1g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylcyclopentyl)methyl]carbamoyl}propanoic acid |
2171729-51-2 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1491800-2.5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylcyclopentyl)methyl]carbamoyl}propanoic acid |
2171729-51-2 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1491800-50mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylcyclopentyl)methyl]carbamoyl}propanoic acid |
2171729-51-2 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1491800-500mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylcyclopentyl)methyl]carbamoyl}propanoic acid |
2171729-51-2 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1491800-0.25g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylcyclopentyl)methyl]carbamoyl}propanoic acid |
2171729-51-2 | 0.25g |
$3099.0 | 2023-06-05 |
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylcyclopentyl)methylcarbamoyl}propanoic acid 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylcyclopentyl)methylcarbamoyl}propanoic acidに関する追加情報
Comprehensive Overview of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylcyclopentyl)methylcarbamoyl}propanoic acid (CAS No. 2171729-51-2)
In the rapidly evolving field of organic chemistry and pharmaceutical research, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylcyclopentyl)methylcarbamoyl}propanoic acid (CAS No. 2171729-51-2) has emerged as a compound of significant interest. This molecule, characterized by its intricate structure and multifunctional groups, plays a pivotal role in peptide synthesis and drug development. Researchers and industry professionals are increasingly focusing on its applications due to its unique properties, such as its ability to act as a protecting group in solid-phase peptide synthesis (SPPS). The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group, a key component of this compound, is widely recognized for its stability and ease of deprotection under mild conditions, making it indispensable in modern peptide chemistry.
The compound's structure features a 2-methylcyclopentyl moiety, which contributes to its lipophilicity and potential for enhancing membrane permeability in drug candidates. This attribute aligns with current trends in drug discovery, where improving bioavailability and target engagement are critical challenges. As the pharmaceutical industry shifts toward more complex and targeted therapies, compounds like 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylcyclopentyl)methylcarbamoyl}propanoic acid are gaining traction for their versatility in designing peptidomimetics and small-molecule inhibitors. Recent studies have explored its utility in protease inhibitor development, a hot topic given the ongoing demand for antiviral and anticancer agents.
From a synthetic perspective, the compound's propanoic acid terminus offers a convenient handle for further functionalization, enabling chemists to tailor its properties for specific applications. This flexibility is particularly valuable in combinatorial chemistry and high-throughput screening, where rapid iteration of molecular designs is essential. Moreover, the growing interest in green chemistry has spurred investigations into more sustainable methods for producing such intermediates, with a focus on reducing waste and optimizing reaction conditions. These efforts resonate with broader industry goals of minimizing environmental impact while maintaining efficiency.
In the context of peptide therapeutics, a sector experiencing exponential growth, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylcyclopentyl)methylcarbamoyl}propanoic acid serves as a critical building block. Its compatibility with Fmoc-based SPPS protocols ensures high yields and purity, addressing common pain points in large-scale peptide manufacturing. The rise of personalized medicine and biologics has further amplified the demand for reliable and scalable synthetic tools, positioning this compound as a valuable asset in the toolkit of medicinal chemists.
Beyond its immediate applications, the compound's structural features have sparked curiosity in computational chemistry and molecular modeling. Researchers are leveraging advanced algorithms to predict its interactions with biological targets, a practice that aligns with the increasing integration of AI-driven drug discovery. This intersection of experimental and in silico approaches exemplifies the compound's relevance in cutting-edge research paradigms. Additionally, its potential role in bioconjugation strategies—such as antibody-drug conjugates (ADCs)—highlights its utility in next-generation therapeutics.
Quality control and analytical characterization of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylcyclopentyl)methylcarbamoyl}propanoic acid are equally critical, given the stringent regulatory requirements in pharmaceutical development. Techniques like HPLC, mass spectrometry, and NMR spectroscopy are routinely employed to ensure batch-to-batch consistency. These practices underscore the compound's importance in maintaining high standards in drug manufacturing, a topic of perennial interest to regulatory bodies and quality assurance professionals.
In summary, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylcyclopentyl)methylcarbamoyl}propanoic acid (CAS No. 2171729-51-2) represents a multifaceted tool in modern chemistry and drug development. Its applications span peptide synthesis, drug design, and bioconjugation, reflecting the compound's adaptability to diverse research needs. As the scientific community continues to explore its potential, this molecule is poised to remain at the forefront of innovation in medicinal chemistry and beyond.
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